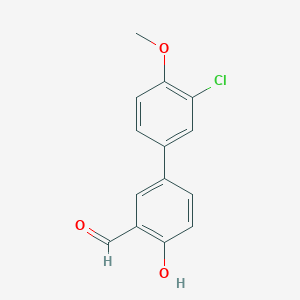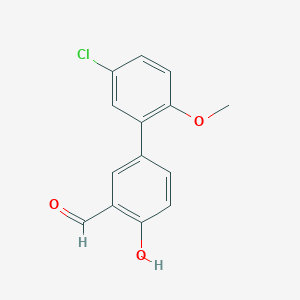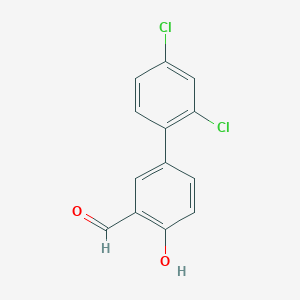
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% (2-F5-TFPP) is a chemical compound belonging to the class of phenols, which are organic compounds containing a hydroxyl group bonded directly to an aromatic hydrocarbon group. 2-F5-TFPP has been widely studied in recent years due to its potential applications in a variety of scientific research areas.
Applications De Recherche Scientifique
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound in the study of the reaction of phenols with trifluoromethyl aldehydes. It has also been used in studies of the mechanism of action of phenol oxidation and its effect on the environment. Additionally, 2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% has been studied as a potential inhibitor of the enzyme nitric oxide synthase, which is involved in the synthesis of nitric oxide.
Mécanisme D'action
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% is believed to act as an inhibitor of nitric oxide synthase by binding to the enzyme and preventing it from catalyzing the synthesis of nitric oxide. This inhibition is believed to be due to the hydroxyl group of the compound, which is able to form hydrogen bonds with the active site of the enzyme.
Biochemical and Physiological Effects
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme nitric oxide synthase, which is involved in the synthesis of nitric oxide. In addition, it has been shown to have antioxidant properties, and it has been demonstrated to have anti-inflammatory and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its relatively low cost and ease of synthesis. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, its toxicity has not been fully studied and it should be handled with caution.
Orientations Futures
There are several potential future directions for research using 2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95%. One potential direction is to further investigate its mechanism of action, as it is believed to inhibit nitric oxide synthase. Additionally, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further research could be conducted to explore its potential as an antioxidant and its effects on cellular metabolism. Finally, more research could be conducted to explore its potential as an environmental pollutant and its effects on the environment.
Méthodes De Synthèse
2-Formyl-5-(4-trifluoromethylphenyl)phenol, 95% can be produced synthetically through the reaction of 4-trifluoromethylbenzaldehyde and 2-methoxy-5-bromophenol in the presence of sodium hydroxide. This reaction is carried out in an aqueous medium with a molar ratio of 1:1. The reaction is heated to a temperature of 70-80°C for 4-6 hours. After the reaction is complete, the product is extracted with ethyl acetate and then purified using column chromatography.
Propriétés
IUPAC Name |
2-hydroxy-4-[4-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLJKWJYDJABJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685273 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-trifluoromethylphenyl)phenol | |
CAS RN |
1261988-37-7 |
Source


|
| Record name | 3-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














